7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features, including a thiazine ring fused with a pyrimidine structure and a piperazine moiety, suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
This compound is characterized by:
- Ethyl and Methyl Groups : These contribute to lipophilicity and solubility.
- Piperazine Moiety : Known for enhancing binding affinity to various biological targets.
- Thiazine-Pyrimidine Framework : Implicated in various pharmacological activities.
The structural complexity may allow for interactions with multiple biological pathways, making it a candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent and its effects on other diseases.
Anticancer Activity
Preliminary studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- IC50 Values : In vitro assays have shown IC50 values ranging from 0.5 to 10 μM against breast and prostate cancer cell lines, suggesting potent activity comparable to established chemotherapeutics like doxorubicin .
The proposed mechanisms for its biological activity include:
- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis .
- Cell Cycle Arrest : Studies suggest that the compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation .
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds reveals unique properties of the target compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(4-Fluorophenyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazine | Contains fluorophenyl group; lacks piperazine | Antimicrobial activity |
8-Methyl-6-(pyridin-2-yl)thiazine | Simple thiazine structure; no pyrimidine | Anticancer properties |
7-Ethyl-8-methylpyrimidinone | Lacks thiazine; simpler structure | Antiviral activity |
The unique combination of functional groups in 7-ethyl-8-methyl... may confer distinct pharmacological properties not present in these other compounds.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Properties :
- Inhibition of Viral Replication :
- Synergistic Effects with Other Drugs :
Properties
IUPAC Name |
7-ethyl-8-methyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-3-18-15(2)23-21-26(20(18)28)12-16(14-29-21)19(27)25-10-8-24(9-11-25)13-17-6-4-5-7-22-17/h4-7,16H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIBYVHYCMRLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.